molecular formula C16H15NO5S B2699143 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate CAS No. 921096-93-7

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2699143
CAS No.: 921096-93-7
M. Wt: 333.36
InChI Key: JWMZTUKOILLBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate” is a chemical compound with the empirical formula C11H12O4 . It’s a solid substance .


Molecular Structure Analysis

The SMILES string of the compound is O=C (OCC)C1=CC=C2OCCOC2=C1 . This provides a linear representation of the compound’s structure.


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 208.21 .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been utilized as a precursor for synthesizing new heterocycles with significant anticancer activity. Through various condensation reactions, compounds exhibiting potent activity against colon HCT-116 human cancer cell lines were developed, highlighting its potential as a versatile building block in anticancer drug synthesis (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-rheumatic Potential

Another study demonstrated the anti-rheumatic potential of similar ethyl 2-substituted thiophene carboxylate compounds and their metal complexes. These compounds showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, indicating their potential in developing new anti-rheumatic medications (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Compounds derived from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential. Such findings underscore the chemical's usefulness in synthesizing molecules with desirable antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Docking Studies and Anti-microbial Evaluation

Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its derivatives have been synthesized and evaluated for anti-microbial activity. Docking studies further elucidated their potential interactions with microbial targets, suggesting a pathway for the development of new antimicrobial agents (Spoorthy et al., 2021).

Heterocyclic Synthesis

The versatility of ethyl 2-aminothiophene derivatives in heterocyclic synthesis has been demonstrated through various reactions leading to the formation of pyrazoles, pyridazines, pyrimidines, and their fused derivatives. These compounds exhibit a range of pharmaceutical applications, from antimicrobial to anticancer activities (Mohareb, Mohamed, & Wardakhan, 2000).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-2-20-16(19)11-5-8-23-15(11)17-14(18)10-3-4-12-13(9-10)22-7-6-21-12/h3-5,8-9H,2,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMZTUKOILLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.